molecular formula C11H14F2N2O2 B8007212 tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate CAS No. 899899-70-8

tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate

Cat. No.: B8007212
CAS No.: 899899-70-8
M. Wt: 244.24 g/mol
InChI Key: CTSZETKOFAISDU-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate is a chemical compound that features a tert-butyl group, a difluoromethyl group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethyl-substituted pyridine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, facilitating its nucleophilic attack on the pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the difluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridyl carbamates.

Scientific Research Applications

tert-Butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyridyl group can facilitate interactions with aromatic residues in the target proteins, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[5-(difluoromethyl)-3-piperidyl]carbamate
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

Uniqueness

tert-Butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate is unique due to the presence of both the difluoromethyl and pyridyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and binding affinity, while the pyridyl group provides additional sites for interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[5-(difluoromethyl)pyridin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-8-4-7(9(12)13)5-14-6-8/h4-6,9H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSZETKOFAISDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001181807
Record name 1,1-Dimethylethyl N-[5-(difluoromethyl)-3-pyridinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899899-70-8
Record name 1,1-Dimethylethyl N-[5-(difluoromethyl)-3-pyridinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899899-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[5-(difluoromethyl)-3-pyridinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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